molecular formula C9H18N2O5 B587732 Hydroxy Meprobamate-d4 CAS No. 1794793-28-4

Hydroxy Meprobamate-d4

Cat. No.: B587732
CAS No.: 1794793-28-4
M. Wt: 238.276
InChI Key: KYFPTQOMOYSVDJ-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Meprobamate-d4 is a deuterated analog of hydroxy meprobamate, a metabolite of meprobamate—a carbamate-derived anxiolytic drug. The compound is isotopically labeled with four deuterium atoms, replacing hydrogen at specific positions in its molecular structure (C₉H₁₁D₄N₂O₄). This deuterium labeling enhances its utility as an internal standard in quantitative mass spectrometry (MS) analyses, particularly in pharmacokinetic and metabolic studies. Its primary function is to correct for matrix effects and analyte loss during sample preparation, ensuring precise and accurate measurements of the non-deuterated analyte in biological matrices such as serum or plasma .

This compound is synthesized with high isotopic purity (>98%) and validated for use in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) workflows. Its molecular weight (227.28 g/mol) and chromatographic behavior are distinct from non-deuterated analogs, enabling reliable differentiation in MS detection .

Properties

CAS No.

1794793-28-4

Molecular Formula

C9H18N2O5

Molecular Weight

238.276

IUPAC Name

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] carbamate

InChI

InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14)/i4D2,5D2

InChI Key

KYFPTQOMOYSVDJ-CQOLUAMGSA-N

SMILES

CC(CC(C)(COC(=O)N)COC(=O)N)O

Synonyms

2-[[(Aminocarbonyl)oxy]methyl]-2-methyl-1,4-pentanediol 1-Carbamate-d4;  Carbamic Acid 2-(2-Hydroxypropyl)-2-methyltrimethylene Ester-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Meprobamate-d4 involves the incorporation of deuterium into the Hydroxy Meprobamate molecule. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary depending on the desired isotopic purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Hydroxy Meprobamate-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced back to the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Hydroxy Meprobamate-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of chemical compounds.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Hydroxy Meprobamate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Meprobamate and its metabolites.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Meprobamate.

Mechanism of Action

Hydroxy Meprobamate-d4 exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding leads to inhibitory effects on neurons, reducing neuronal excitability and producing anxiolytic effects. The compound affects multiple sites in the central nervous system, including the thalamus and limbic system, and inhibits multineuronal spinal reflexes .

Comparison with Similar Compounds

Validation and Regulatory Compliance

This compound adheres to FDA bioanalytical validation guidelines, including assessments of:

  • Selectivity: No interference from hyperlipidemic or hemolyzed serum samples .
  • Carry-over : ≤20% of LLOQ after ULOQ injections .
  • Stability : Stable in serum for 24 hours at room temperature and through three freeze-thaw cycles .

Comparatively, Meprobamate-D7 shows higher susceptibility to matrix effects (±15%), necessitating additional normalization steps in complex matrices .

Q & A

Q. How can researchers validate the structural identity of Hydroxy Meprobamate-d4 in experimental settings?

Methodological Answer:

  • Use deuterium nuclear magnetic resonance (²H-NMR) to confirm isotopic labeling and purity (>98% deuterium incorporation) .
  • Cross-reference spectral data (e.g., IR, LC-MS) with literature or databases like SciFinder or Reaxys to verify structural consistency .
  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula alignment with theoretical values.

Q. What are the recommended protocols for synthesizing this compound with minimal isotopic exchange?

Methodological Answer:

  • Employ deuterated solvents (e.g., D₂O, CDCl₃) to prevent proton-deuterium exchange during synthesis .
  • Optimize reaction conditions (e.g., pH, temperature) using controlled kinetic studies to minimize side reactions.
  • Validate synthetic pathways via isotopic tracing experiments to confirm retention of deuterium atoms in the final product .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to simulate long-term degradation .
  • Quantify degradation products via HPLC-UV or LC-MS/MS , comparing results against non-deuterated analogs to assess isotopic effects .
  • Apply Arrhenius equation modeling to predict shelf-life under standard storage conditions (e.g., -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across in vivo and in vitro models?

Methodological Answer:

  • Conduct compartmental modeling to reconcile discrepancies between plasma clearance rates and tissue-specific distribution .
  • Perform species-specific metabolic profiling (e.g., human vs. rodent liver microsomes) to identify interspecies variations in deuterium retention .
  • Apply Bayesian statistical analysis to integrate conflicting datasets and quantify uncertainty margins .

Q. What experimental designs are optimal for quantifying isotope effects in this compound’s metabolic pathways?

Methodological Answer:

  • Use dual-labeled (¹³C/²H) isotopologs in tracer assays to disentangle kinetic isotope effects (KIEs) from metabolic flux changes .
  • Employ time-resolved metabolomics (e.g., UPLC-QTOF-MS) to track deuterium loss in phase I/II metabolites .
  • Validate findings with computational chemistry (e.g., DFT calculations) to model deuterium’s impact on enzyme binding affinities .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound in complex biological matrices?

Methodological Answer:

  • Implement immunoaffinity enrichment (e.g., anti-meprobamate antibodies) to isolate target analytes from plasma/urine .
  • Optimize differential mobility spectrometry (DMS) settings to enhance signal-to-noise ratios in LC-MS workflows .
  • Validate detection limits via standard addition methods spiked into blank matrices (e.g., 0.1–100 ng/mL range) .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Apply non-linear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations, ensuring outlier removal via Grubbs’ test .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., deuterated vs. non-deuterated analogs) .
  • Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .

Q. How should researchers document and share raw analytical data for this compound to ensure reproducibility?

Methodological Answer:

  • Deposit datasets in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) with metadata on instrumentation parameters and calibration curves .
  • Include supplementary tables detailing retention times, m/z ratios, and deuterium incorporation rates in peer-reviewed publications .
  • Adhere to ICH M10 guidelines for bioanalytical method validation, including precision (±15% RSD) and accuracy (85–115%) criteria .

Ethical and Methodological Considerations

Q. What ethical frameworks apply to human studies involving this compound as a stable isotope-labeled probe?

Methodological Answer:

  • Obtain institutional review board (IRB) approval for deuterated drug administration, emphasizing informed consent on isotopic tracer risks .
  • Follow GCP guidelines for pharmacokinetic trials, including adverse event monitoring and data anonymization .
  • Justify deuterium use via risk-benefit analysis in preclinical-to-clinical translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.